

Application Note: High-Resolution ^1H and ^{13}C NMR Analysis of Linoleic Anhydride

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Compound of Interest

Compound Name: *Linoleic Anhydride*

CAS No.: 24909-68-0

Cat. No.: B1581715

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Target Audience: Researchers, analytical scientists, and drug development professionals.

Introduction & Mechanistic Context

Linoleic anhydride is a highly reactive, polyunsaturated intermediate frequently utilized in the synthesis of lipid nanoparticles (LNPs), liposomes, and lipophilic prodrugs. For example, it is a critical conjugating reagent used to attach hydrophobic linoleate chains to active pharmaceutical ingredients (APIs), such as in the synthesis of cisplatin (CDDP) prodrugs, to enhance cellular uptake and cytotoxicity[1].

The structural integrity of **linoleic anhydride**—specifically the preservation of its cis,cis-9,12-diene system and the highly reactive anhydride linkage—is paramount to its downstream efficacy. Nuclear Magnetic Resonance (NMR) spectroscopy serves as the definitive analytical technique for validating both the macroscopic purity and the microscopic structural features of this molecule[2]. This application note provides a self-validating protocol for the ^1H and ^{13}C NMR characterization of **linoleic anhydride**, detailing the causality behind chemical shifts and offering expert insights into spectral interpretation.

Mechanistic Insights & Causality in NMR Shifts

When linoleic acid is dehydrated to form **linoleic anhydride**, the chemical environment of the carbonyl and α -carbons undergoes a profound change:

- ^1H NMR Deshielding: The α -protons (C2) shift from ~ 2.35 ppm in the free acid to ~ 2.45 ppm in the anhydride. This deshielding is driven by the enhanced electron-withdrawing inductive effect of the anhydride group.
- ^{13}C NMR Upfield Shift: Conversely, in ^{13}C NMR, the carbonyl carbon (C1) shifts upfield from ~ 180 ppm (free acid) to ~ 169.5 ppm (anhydride). This seemingly counterintuitive shift is caused by the cross-conjugation of the central oxygen's lone pairs with the two carbonyl π -systems, which alters the paramagnetic shielding term of the carbon nucleus.

Orthogonal Validation Note: While NMR is definitive, orthogonal validation of the anhydride linkage can be achieved via FTIR spectroscopy. Anhydrides exhibit a characteristic double carbonyl stretch at $\sim 1820\text{ cm}^{-1}$ (symmetric) and $\sim 1750\text{ cm}^{-1}$ (asymmetric), which easily distinguishes them from the single C=O stretch of the free acid[3].

Experimental Protocol: Self-Validating NMR

Workflow

To ensure high-fidelity data and prevent the autoxidation of the sensitive bis-allylic protons, the following protocol must be strictly adhered to.

Step 1: Sample Preparation under Inert Atmosphere

- Purge: Flush a clean, dry 5 mm NMR tube with Argon or Nitrogen gas. The bis-allylic position of **linoleic anhydride** is highly susceptible to oxidative degradation, which can introduce hydroperoxide impurities[4].
- Dissolution: Dissolve 15–20 mg of **linoleic anhydride** in 0.6 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.
- Seal: Cap the tube immediately and seal with Parafilm to prevent atmospheric moisture from hydrolyzing the anhydride back to linoleic acid.

Step 2: ^1H NMR Acquisition

- Insert the sample into a 400 MHz (or higher) NMR spectrometer.
- Lock the solvent signal to CDCl_3 and shim the magnetic field to achieve a sharp TMS peak (line width < 1 Hz).
- Set Acquisition Parameters:
 - Pulse Angle: 30°
 - Number of Scans (ns): 16 to 64
 - Relaxation Delay (D1): 5 seconds. Causality: A prolonged D1 ensures complete longitudinal relaxation (T_1) of all protons, which is mandatory for accurate quantitative integration[5].
- Acquire and apply Fourier Transform (FT). Phase and baseline correct the spectrum.

Step 3: ^{13}C NMR Acquisition

- Utilize a standard proton-decoupled ^{13}C pulse sequence (e.g., zgpg30) with WALTZ-16 decoupling to eliminate ^1H - ^{13}C scalar couplings, yielding sharp singlets for each carbon environment[2].
- Set Acquisition Parameters:
 - Number of Scans (ns): 512 to 1024 (due to the low natural abundance of ^{13}C).
 - Relaxation Delay (D1): 2 seconds.
- Acquire, process with a line broadening (LB) of 1.0 Hz, and apply FT.

Step 4: Self-Validating Data Processing

- Set the TMS signal to exactly 0.00 ppm.
- Internal Calibration: Integrate the terminal methyl triplet at 0.89 ppm and set the value to exactly 6.00 (representing 6 protons from the two acyl chains).

- Hydrolysis Check: Evaluate the integration of the α -CH₂ triplet at 2.45 ppm. A perfect anhydride will yield an integral of 4.00. Any signal emerging at 2.35 ppm indicates hydrolysis to the free acid.
- Oxidation Check: Evaluate the bis-allylic triplet at 2.77 ppm. It must integrate to 4.00. A reduced integral, coupled with new multiplet signals >5.5 ppm, indicates isomerization or autoxidation of the polyunsaturated chain[4].

Data Presentation: Quantitative NMR Assignments

Table 1: ¹H NMR Spectral Assignments for Linoleic Anhydride (400 MHz, CDCl₃)

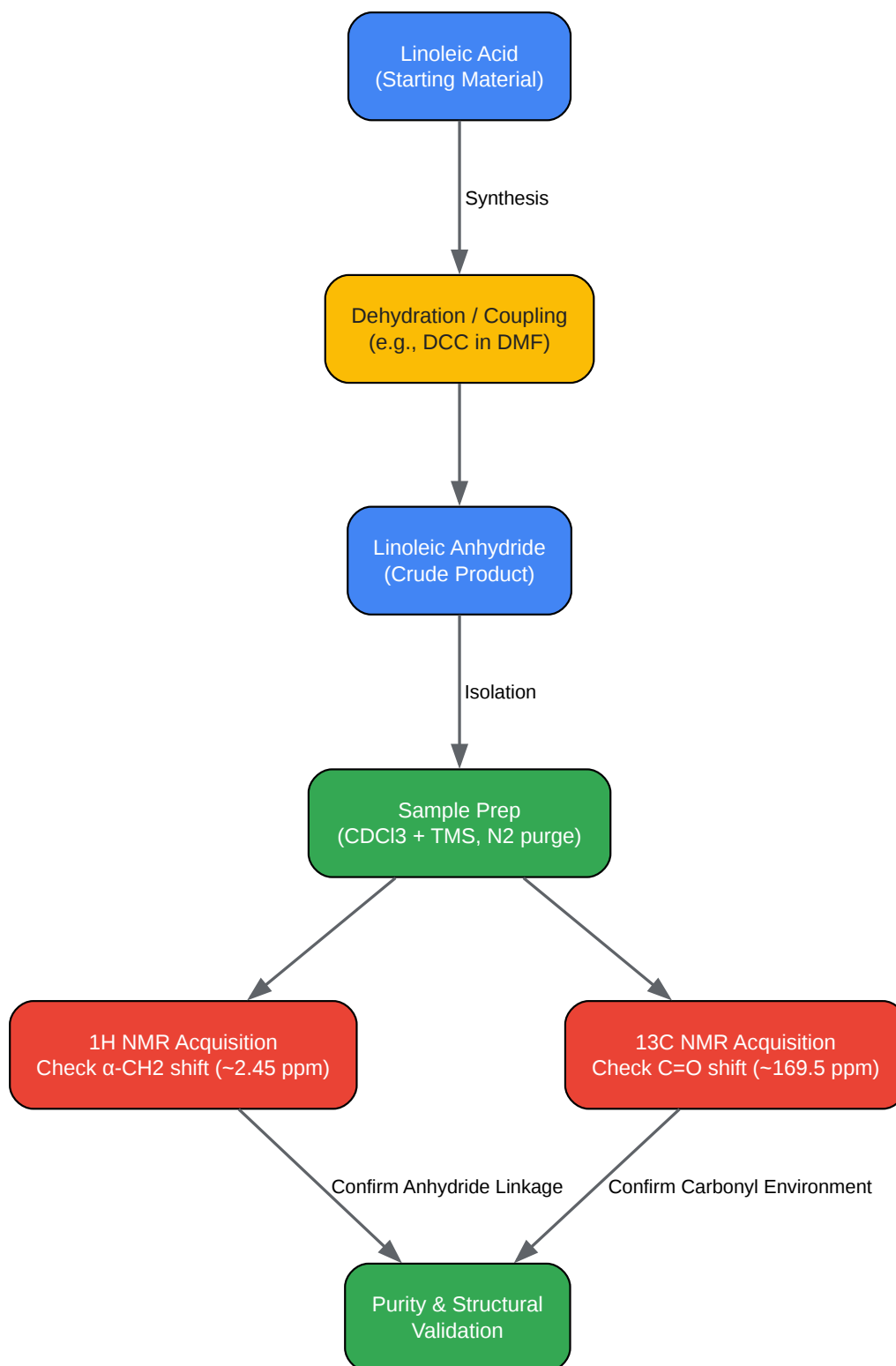
Proton Position	Chemical Shift (ppm)	Multiplicity	Integration	Causality / Structural Significance
Terminal CH ₃ (ω -1)	0.89	t	6H	End-chain marker; used as the internal integration standard[2].
Aliphatic CH ₂	1.25 - 1.35	m	28H	Bulk lipid backbone.
β -CH ₂ (C3)	1.65	p	4H	Inductive effect of the carbonyl decays over distance.
Allylic CH ₂ (C8, C14)	2.05	q	8H	Deshielded by the adjacent π -system[2].
α -CH ₂ (C2)	2.45	t	4H	Strongly deshielded by the highly electron-withdrawing anhydride moiety. Diagnostic for anhydride formation.
Bis-allylic CH ₂ (C11)	2.77	t	4H	Flanked by two double bonds. Highly susceptible to autoxidation; acts as a purity marker[4].

Olefinic CH (C9,10,12,13)	5.30 - 5.40	m	8H	Confirms the integrity of the cis,cis-diene system[2].
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Table 2: ¹³C NMR Spectral Assignments for Linoleic Anhydride (100 MHz, CDCl₃)

Carbon Position	Chemical Shift (ppm)	Causality / Structural Significance
Terminal CH ₃ (C18)	14.1	Standard aliphatic methyl carbon.
Aliphatic CH ₂	22.5 - 31.5	Chain carbons; C16 and C17 appear upfield relative to the central bulk CH ₂ [2].
β-CH ₂ (C3)	24.0	Shifted slightly downfield relative to the bulk aliphatic chain.
Bis-allylic CH ₂ (C11)	25.6	Diagnostic marker for the intact 1,4-diene system[2].
Allylic CH ₂ (C8, C14)	27.2	Deshielded by the adjacent double bond.
α-CH ₂ (C2)	34.5	Deshielded by the anhydride linkage.
Olefinic CH	127.9, 128.0, 130.0, 130.2	Characteristic of the cis,cis-9,12 double bonds[4].
Carbonyl (C1)	169.5	Cross-conjugation of the central oxygen lone pair shifts this upfield relative to the free acid (~180 ppm).

Workflow Visualization



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Fig 1. Synthesis and NMR validation workflow for **linoleic anhydride**.

References

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